We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.
What to expect:
Continuation of the exceptional service you've come to rely on.
Your existing vendor records stay valid; no need to update lists.
Ongoing orders placed with thebiotek.com are unaffected by this change.
We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.
Posaconazole is a Lanosterol-14 demethylase inhibitor with an IC50 of 0.25 nM.Target: Lanosterol-14 demethylase inhibitor(or CYP51A1, P45014DM)Posaconazole has the minimal inhibitory concentration and IC50 values of 3 nM and 0.25 nM . Posaconazole was active against isolates of Candida and Aspergillus spp. that exhibit resistance to fluconazole, voriconazole, and amphotericin B and was much more active than the other triazoles against zygomycetes. Posaconazole exhibited potent antifungal activity against a wide variety of clinically important fungal pathogens and was frequently more active than other azoles and amphotericin B .The animals infected with C. albicansSC5314 and treated with posaconazole at 2 mg/kg and caspofungin at 0.1 mg/kg survived longer than infected groups treated with posaconazole (2 mg/kg; P = 0.002) or caspofungin (0.1 mg/kg; P = 0.03) monotherapy .Clinical indications: Aspergillus infection; Candida infection; Chromoblastomycosis; Coccidioides infection; Fungal infection; Fusarium infection; Prophylaxis; Trypanosoma cruzi infectionFDA Approved Date:Toxicity: Nausea; vomiting; diarrhea; headache; abdominal pain; dizziness; trouble sleeping
Posaconazole is a broad-spectrum, second generation, triazole compound with antifungal activity. Posaconazole strongly inhibits 14-alpha demethylase, a cytochrome P450-dependent enzyme. Inhibition of 14-alpha-demethylase prevents the conversion of lanosterol to ergosterol, an important component of the fungal cell wall. Inhibition of ergosterol synthesis changes the fungal cell membrane composition and integrity, alters membrane permeability and eventually leads to fungal cell lysis. Compared to other azole antifungals, posaconazole is a significantly more potent inhibitor of sterol 14-alpha demethylase. Posaconazole is a potent triazole antifungal agent used in the prevention of invasive fungal infections due to aspergillosis and candida in high risk patients. Posaconazole therapy is associated with transient, asymptomatic serum aminotransferase elevations and is a suspected but rare cause of clinically apparent acute drug induced liver injury. Posaconazole is an N-arylpiperazine that consists of piperazine carrying two 4-substituted phenyl groups at positions 1 and 4. A triazole antifungal drug. It has a role as a trypanocidal drug. It is a member of triazoles, a N-arylpiperazine, an organofluorine compound, a member of oxolanes, an aromatic ether, a conazole antifungal drug and a triazole antifungal drug.
Posaconazole is a triazole antifungal drug that is used to treat a variety of fungal infections. It was first approved by the FDA in 2006 and is currently available in both oral and intravenous formulations. Posaconazole is a broad-spectrum antifungal agent that is effective against a wide range of fungal pathogens, including Aspergillus, Candida, and Cryptococcus species.
3-Bromopyruvic acid (3-BP) is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. It is a derivative of pyruvic acid, a key intermediate in the metabolic pathway of glucose. 3-BP has been shown to inhibit the activity of enzymes involved in energy production in cancer cells, leading to their death. We will also explore the future perspectives and challenges associated with the use and study of 3-BP.
TAK-960 hydrochloride is a potent and selective inhibitor of polo-like kinase 1 (PLK1), a protein kinase that plays a crucial role in cell division and proliferation. It has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. This paper aims to provide a comprehensive review of TAK-960 hydrochloride, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications in medical, environmental, and industrial research, and future perspectives and challenges.
(2R)-2-amino-4-phosphonobutanoic acid, commonly known as L-AP4, is a synthetic amino acid that acts as a selective agonist for metabotropic glutamate receptors. It was first synthesized in 1982 by Jane Roberts and colleagues at the University of Bristol, UK. Since then, L-AP4 has been extensively studied for its potential therapeutic and research applications.
BMS-863233 hydrochloride is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and survival.